molecular formula C16H23NO4 B2629057 Boc-2,3-Dimethyl-D-Phenylalanine CAS No. 1213051-27-4

Boc-2,3-Dimethyl-D-Phenylalanine

Cat. No.: B2629057
CAS No.: 1213051-27-4
M. Wt: 293.363
InChI Key: UWEUVXSPNWWCBP-CYBMUJFWSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of Boc-2,3-Dimethyl-D-Phenylalanine are largely determined by its structure and the presence of the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This group is stable under most conditions, making it suitable for use in complex biochemical reactions .

Cellular Effects

The cellular effects of this compound are not well-studied. Given its structural similarity to phenylalanine, it may interact with similar cellular processes. Phenylalanine is involved in the synthesis of proteins and neurotransmitters, playing a crucial role in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The Boc group can be removed under acidic conditions, releasing the protected amine . This process is crucial in peptide synthesis, where the Boc group protects the amine from unwanted reactions .

Metabolic Pathways

Phenylalanine, the parent compound, is involved in several important metabolic pathways, including the synthesis of tyrosine, dopamine, and other neurotransmitters .

Chemical Reactions Analysis

Types of Reactions

Boc-2,3-Dimethyl-D-Phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Alkylated or acylated derivatives

Biological Activity

Boc-2,3-Dimethyl-D-Phenylalanine (Boc-Dmp) is a non-proteinogenic amino acid known for its unique structural features that enhance its biological activity. This compound, characterized by a tert-butoxycarbonyl (Boc) protecting group and methyl substitutions on the phenyl ring, has been studied for its potential applications in medicinal chemistry and biochemistry.

Structural Characteristics

Boc-Dmp's structure includes:

  • Amino Group : Protected by a Boc group, which enhances stability and solubility.
  • Methyl Substituents : Located at the 2 and 3 positions of the phenyl ring, contributing to its unique reactivity and interaction with biological systems.

The structural formula can be represented as follows:

\text{Boc 2 3 Dimethyl D Phenylalanine C 13}H_{17}N_{1}O_{2}}

Boc-Dmp exhibits various biological activities, primarily through its role as a building block in peptide synthesis. The compound's methyl groups influence its interactions with receptors and enzymes, potentially enhancing selectivity and potency in therapeutic applications.

Case Studies

  • Opioid Receptor Binding :
    • Research has shown that derivatives of Boc-Dmp can exhibit binding affinities at the mu-opioid receptor (MOR), comparable to traditional ligands. For example, analogs replacing specific methyl groups have demonstrated improved metabolic stability while maintaining receptor affinity .
  • Antimicrobial Properties :
    • Studies indicate that Boc-Dmp derivatives may possess antimicrobial activity. One study explored the synthesis of dipeptides containing Boc-Dmp that showed broad-spectrum anti-bacterial effects against various strains .
  • Neuroscience Applications :
    • Boc-Dmp is utilized in studies investigating neurotransmitter functions, particularly in the context of drug development targeting neurological disorders. Its incorporation into peptide structures has been linked to enhanced efficacy in modulating neurotransmitter systems .

Synthesis Methods

The synthesis of Boc-Dmp typically involves several key steps:

  • Protection of the Amino Group : The amino group is protected using the Boc group to prevent unwanted reactions during synthesis.
  • Methylation : The introduction of methyl groups at the 2 and 3 positions is achieved through specific alkylation reactions.
  • Purification : The final product is purified to ensure high yield and purity for biological testing.

Comparative Analysis

To illustrate the unique properties of Boc-Dmp compared to related compounds, the following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
Boc-L-PhenylalaninePhenyl group without methyl substitutionsCommonly used in peptide synthesis
Boc-2-Methyl-L-TyrosineHydroxyl group on phenyl ringInvolved in neurotransmitter synthesis
Boc-D-TryptophanIndole ring structureKnown for serotonin production
This compound Methyl substitutions on phenyl ringEnhanced reactivity and selectivity in synthetic pathways

Research Findings

Recent studies have highlighted the potential therapeutic applications of Boc-Dmp:

  • Drug Development : Its properties make it valuable for designing drugs targeting specific receptors with reduced side effects .
  • Biotechnology Applications : Used in producing therapeutic proteins, contributing to advancements in treatments for various diseases .

Properties

IUPAC Name

(2R)-3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEUVXSPNWWCBP-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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